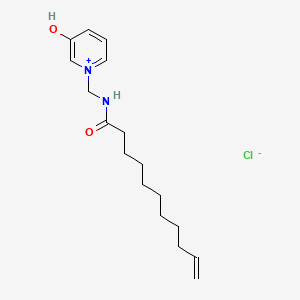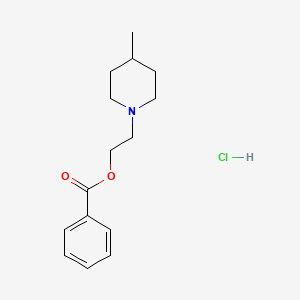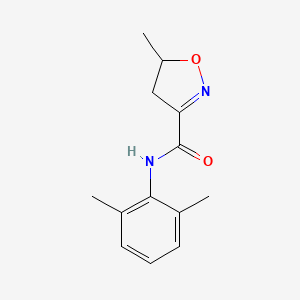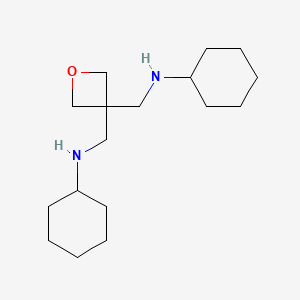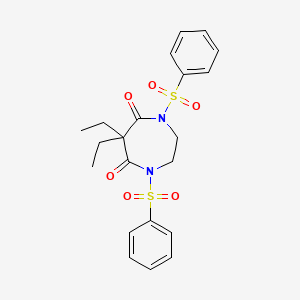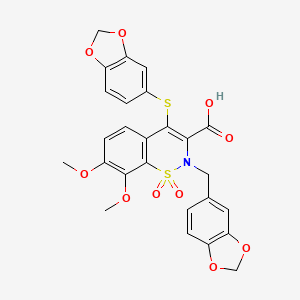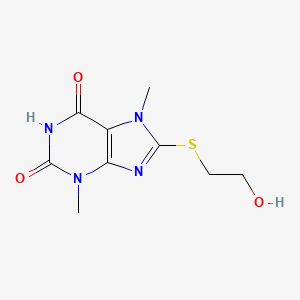
Theobromine, 8-((2-hydroxyethyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theobromine, 8-((2-hydroxyethyl)thio)- is a derivative of theobromine, a naturally occurring alkaloid found in cacao plants
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of theobromine, 8-((2-hydroxyethyl)thio)- typically involves the introduction of the 2-hydroxyethylthio group to the theobromine molecule. One common method involves the reaction of theobromine with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of theobromine, 8-((2-hydroxyethyl)thio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .
化学反应分析
Types of Reactions
Theobromine, 8-((2-hydroxyethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The hydroxyethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
Theobromine, 8-((2-hydroxyethyl)thio)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and additives
作用机制
Theobromine, 8-((2-hydroxyethyl)thio)- exerts its effects through several mechanisms:
相似化合物的比较
Similar Compounds
Theobromine: The parent compound, known for its stimulant and vasodilatory effects.
Caffeine: A similar xanthine alkaloid with more pronounced central nervous system stimulant effects.
Theophylline: Another xanthine derivative used primarily as a bronchodilator.
Paraxanthine: A metabolite of caffeine with similar properties.
Uniqueness
Theobromine, 8-((2-hydroxyethyl)thio)- is unique due to the presence of the hydroxyethylthio group, which imparts different chemical and biological properties compared to its parent compound and other similar xanthine derivatives. This modification can enhance its solubility, reactivity, and potential therapeutic applications .
属性
CAS 编号 |
113512-14-4 |
|---|---|
分子式 |
C9H12N4O3S |
分子量 |
256.28 g/mol |
IUPAC 名称 |
8-(2-hydroxyethylsulfanyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3S/c1-12-5-6(10-9(12)17-4-3-14)13(2)8(16)11-7(5)15/h14H,3-4H2,1-2H3,(H,11,15,16) |
InChI 键 |
ONYAHIBWAGPFSO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




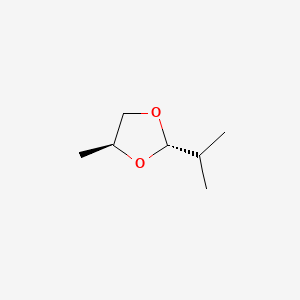
![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)
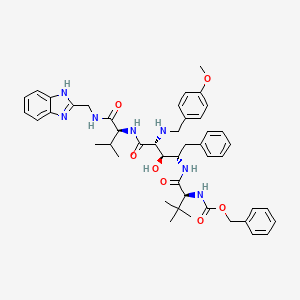
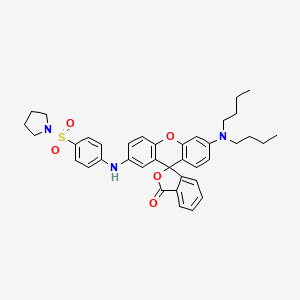

![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)
